(2-(Methylamino)phenyl)boronic acid
Overview
Description
(2-(Methylamino)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methylamino group
Mechanism of Action
Target of Action
(2-(Methylamino)phenyl)boronic acid is a boronic acid derivative that has been highly considered for the design of new drugs and drug delivery devices Boronic acids and their esters are known to be particularly suitable as boron-carriers for neutron capture therapy .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as transmetalation . In this process, the boronic acid compound, which is formally nucleophilic, is transferred from boron to a transition metal such as palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction include the synthesis of various organic compounds, which can have numerous applications in medicinal chemistry and drug development .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . Therefore, the bioavailability of this compound may be influenced by its stability in aqueous environments .
Result of Action
The result of the action of this compound is the formation of carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, potentially contributing to the development of new drugs and drug delivery devices .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic acid esters, which is a key step in their mode of action, is considerably accelerated at physiological pH . Therefore, the action, efficacy, and stability of this compound can be significantly affected by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylamino)phenyl)boronic acid typically involves the following steps:
Borylation Reaction: The introduction of the boronic acid group can be achieved through a borylation reaction. For instance, a palladium-catalyzed borylation of an aryl halide precursor with bis(pinacolato)diboron can be employed.
Amination Reaction: The methylamino group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the borylated intermediate with methylamine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-(Methylamino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding boronate esters.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2-(Methylamino)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential use in drug design and development, particularly as enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methylamino group, making it less versatile in certain synthetic applications.
(4-(Methylamino)phenyl)boronic Acid: Similar structure but with the methylamino group in a different position, leading to different reactivity and applications.
(2-(Amino)phenyl)boronic Acid: Similar but without the methyl group, affecting its steric and electronic properties.
Uniqueness: (2-(Methylamino)phenyl)boronic acid is unique due to the presence of both the boronic acid and methylamino groups, which confer distinct reactivity and versatility in synthetic applications
Properties
IUPAC Name |
[2-(methylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZUHKRFUPVGIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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